molecular formula C12H14N2OS B1487108 6-((1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl)-2-(methylthio)pyrimidin-4(3H)-one CAS No. 2108940-98-1

6-((1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl)-2-(methylthio)pyrimidin-4(3H)-one

Cat. No.: B1487108
CAS No.: 2108940-98-1
M. Wt: 234.32 g/mol
InChI Key: VTZWTPPHUIWPQI-UHFFFAOYSA-N
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Description

6-((1R,2S,4R)-Bicyclo[2.2.1]hept-5-en-2-yl)-2-(methylthio)pyrimidin-4(3H)-one (CAS 2108940-98-1) is a synthetically valuable chemical compound with a molecular formula of C12H14N2OS and a molecular weight of 234.32 g/mol . This substance features a defined (1R,2S,4R) stereochemistry on the norbornene moiety, which is fused with a 2-(methylthio)-6-oxo-1,6-dihydropyrimidine ring, contributing to its specific three-dimensional structure and biological activity . Its primary research application is as a potent TRPV4 (Transient Receptor Potential Vanilloid 4) antagonist , as identified in patent WO2021221169A1, which discloses pyrimidin-4(3H)-one derivatives for this purpose . This mechanism positions it as a critical research tool for investigating the role of the TRPV4 ion channel, which is implicated in a wide range of physiological and pathological processes including osmoregulation, mechanical sensation, pain perception, and neurogenic inflammation . Researchers can utilize this compound to probe TRPV4-mediated signaling pathways in cellular and animal models, offering potential insights into the treatment of conditions like pulmonary edema, fibrotic diseases, and chronic pain . The compound is supplied with a minimum purity of 95% and is available in various quantities to meet diverse research needs . It is essential to note that this product is intended For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should conduct all risk assessments and handle the material according to appropriate laboratory safety protocols prior to use.

Properties

IUPAC Name

4-(2-bicyclo[2.2.1]hept-5-enyl)-2-methylsulfanyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2OS/c1-16-12-13-10(6-11(15)14-12)9-5-7-2-3-8(9)4-7/h2-3,6-9H,4-5H2,1H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTZWTPPHUIWPQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=CC(=O)N1)C2CC3CC2C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-((1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl)-2-(methylthio)pyrimidin-4(3H)-one is a complex organic compound that has garnered attention for its potential biological activities. Its unique bicyclic structure and functional groups suggest various mechanisms of action, which may lead to applications in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound's molecular formula is C11H12N2O2C_{11}H_{12}N_2O_2, with a molecular weight of 204.22 g/mol. The structure features a bicyclic heptene moiety linked to a pyrimidinone core, which is critical for its biological interactions.

PropertyValue
Molecular FormulaC₁₁H₁₂N₂O₂
Molecular Weight204.22 g/mol
CAS Number2108941-74-6

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within the cell. Research indicates that it may modulate enzyme activity and influence receptor signaling pathways, although the precise mechanisms remain under investigation.

Antimicrobial Activity

Several studies have explored the antimicrobial properties of compounds related to pyrimidines, suggesting that this compound may exhibit similar effects. For instance, derivatives of pyrimidine have shown significant antibacterial and antifungal activities.

Case Study:
In a comparative study, various pyrimidine derivatives were tested against common pathogens using agar diffusion methods. The results indicated that certain structural modifications could enhance antimicrobial efficacy, hinting at the potential of 6-((1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl)-2-(methylthio)pyrimidin-4(3H)-one in developing new antimicrobial agents .

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in vitro against several cancer cell lines. Preliminary findings suggest that it may induce apoptosis in cancer cells, although further studies are needed to elucidate the underlying mechanisms.

Research Findings:
A recent study demonstrated that compounds with similar bicyclic structures exhibited selective cytotoxicity against specific cancer types, indicating a promising avenue for further exploration with 6-((1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl)-2-(methylthio)pyrimidin-4(3H)-one .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the methylthio group or alterations in the bicyclic structure could significantly impact its efficacy and specificity.

ModificationEffect on Activity
Methylthio GroupEnhances lipophilicity and cellular uptake
Bicyclic StructureInfluences binding affinity to targets

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrimidinone Core

Pyrimidinones with modifications at positions 2 and 6 exhibit diverse physicochemical and biological properties. Key analogs include:

Compound Name Substituents (Position) Molecular Formula Key Properties/Applications Reference
6-[1-(2,6-Dihalophenyl)ethyl]-2-(methylthio)pyrimidin-4(3H)-one 6: Dihalophenyl-ethyl; 2: -SCH₃ C₁₃H₁₂Cl₂N₂OS Reverse transcriptase inhibition CAS varies
6-Methyl-2-(methylthio)pyrimidin-4(3H)-one 6: -CH₃; 2: -SCH₃ C₆H₈N₂OS Intermediate in heterocyclic synthesis
6-(Furan-3-yl)-2-(methylthio)pyrimidin-4(3H)-one 6: Furan; 2: -SCH₃ C₉H₈N₂O₂S Antimicrobial screening CAS 1184914-40-6

Key Observations :

  • Methylthio (-SCH₃) at position 2 is a common feature in antiviral and antimicrobial pyrimidinones, suggesting a role in modulating electron density and hydrogen bonding .
Bicyclo[2.2.1]hept-5-ene Derivatives

Norbornene-containing analogs highlight the impact of bicyclic systems on reactivity and stability:

Compound Name Substituents Molecular Formula Application/Reactivity Reference
4-((1R,2S,4R)-Bicyclo[2.2.1]hept-5-en-2-yl)-6-chloro-2-cyclopropylpyrimidine 4: Bicyclo; 6: -Cl; 2: Cyclopropyl C₁₄H₁₅ClN₂ Building block for bioactive molecules
CA-Nor1 (amide-linked norbornene) Bicyclo + chlorohexyl ether C₁₉H₂₇ClN₂O₃ Self-labeling protein tags CAS varies
((1R,2S,4R)-Bicyclo[2.2.1]hept-5-en-2-yl)methyl 4-(trifluoromethyl)benzoate Bicyclo + trifluoromethyl benzoate C₁₆H₁₅F₃O₂ Surface chemistry and IEDDA reactions CAS varies

Key Observations :

  • The exo/endo configuration of the norbornene group affects reaction kinetics in inverse-electron-demand Diels-Alder (IEDDA) reactions. For example, exo-norbornene derivatives react faster due to reduced steric hindrance .
  • Functionalization of the bicyclo[2.2.1]hept-5-ene moiety (e.g., esterification or amidation) enhances solubility and bioactivity .
Physicochemical and Spectral Data
  • Melting Points: Pyrimidinones with bulky substituents (e.g., norbornene) typically exhibit higher melting points (>150°C) compared to simpler analogs (e.g., 6-methyl derivative: 133–135°C) .
  • Spectral Signatures : HRMS and NMR data for bicyclo[2.2.1]hept-5-ene derivatives show characteristic peaks for olefinic protons (δ 5.5–6.0 ppm) and bicyclic carbons (δ 40–50 ppm in ¹³C NMR) .

Preparation Methods

Starting Materials and Key Intermediates

  • Bicyclo[2.2.1]hept-5-en-2-yl precursors : Enantiomerically pure 2-azabicyclo[2.2.1]heptane derivatives are commonly used as starting bicyclic scaffolds due to their rigid structure and defined stereochemistry.
  • Pyrimidin-4(3H)-one derivatives : Synthesized via cyclization of appropriate amidine and β-dicarbonyl compounds or via substitution on preformed pyrimidine rings.
  • Methylthio group source : Typically introduced via nucleophilic substitution using methylthiolate reagents or methylthio-substituted intermediates.

Synthetic Route Example (Based on Patent EP2693876B1)

  • Formation of the Pyrimidinone Core :
    The pyrimidin-4(3H)-one ring is constructed by condensation of amidine derivatives with β-ketoesters or β-diketones under controlled conditions, often in polar aprotic solvents such as dimethylformamide or dichloromethane.

  • Introduction of the Bicyclic Substituent :
    The bicyclo[2.2.1]hept-5-en-2-yl group is introduced via nucleophilic substitution or coupling reactions involving the bicyclic amine or alcohol derivatives. The stereochemistry of the bicyclic moiety is preserved by starting with enantiomerically pure bicyclic precursors.

  • Methylthio Substitution at 2-Position :
    The 2-position methylthio group is typically installed by reaction of a 2-chloropyrimidin-4(3H)-one intermediate with sodium methylthiolate or methylthiol under basic conditions. This nucleophilic substitution proceeds with retention of the pyrimidine ring integrity.

  • Purification and Isolation :
    The final compound is purified by standard chromatographic techniques such as silica gel column chromatography or recrystallization from appropriate solvents.

Alternative Synthetic Approaches

  • Use of Chiral Catalysts or Auxiliaries : To ensure stereochemical control during the formation of the bicyclic substituent or during coupling steps.
  • Stepwise Functional Group Transformations : Starting from simpler pyrimidine derivatives, sequential introduction of the methylthio and bicyclic substituents.
  • Prodrug Formation : As referenced in medicinal chemistry research, derivatives of this compound may be prepared via prodrug strategies involving esterification or other modifications to improve solubility or bioavailability.

Research Findings and Data Summary

Step Reagents/Conditions Outcome/Notes
Pyrimidinone core synthesis Amidines + β-ketoesters, polar aprotic solvent, heat Efficient cyclization forming pyrimidin-4(3H)-one
Bicyclic substituent coupling Enantiopure bicyclic amine/alcohol + coupling agent Stereochemistry preserved; high regioselectivity
Methylthio substitution 2-chloropyrimidinone + sodium methylthiolate, base High yield substitution at 2-position
Purification Chromatography/recrystallization High purity isolated compound

Key Research Insights

  • The stereochemical configuration of the bicyclic moiety is crucial for biological activity and is maintained by using chiral bicyclic precursors rather than racemic mixtures.
  • The methylthio group introduction is best achieved via nucleophilic substitution on a halogenated pyrimidinone intermediate, providing good yields and selectivity.
  • Modifications of the bicyclic ring system and the pyrimidine core have been explored to optimize affinity and solubility, indicating that the core synthetic route is adaptable for derivative synthesis.
  • The synthetic protocols are scalable and have been patented, indicating their robustness for potential industrial application.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-((1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl)-2-(methylthio)pyrimidin-4(3H)-one
Reactant of Route 2
Reactant of Route 2
6-((1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl)-2-(methylthio)pyrimidin-4(3H)-one

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